molecular formula C13H13N3O5 B12531598 1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione CAS No. 828913-09-3

1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione

Cat. No.: B12531598
CAS No.: 828913-09-3
M. Wt: 291.26 g/mol
InChI Key: SEYOVBLUGUREPM-UHFFFAOYSA-N
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Description

1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione is a structurally complex derivative of pentane-2,4-dione (acetylacetone). Its core structure features a β-diketone moiety (pentane-2,4-dione) substituted with two distinct functional groups: an ethenyloxy (vinyl ether) group at position 1 and a diazenyl-linked 4-nitrophenyl group at position 2. The (E)-configuration of the diazenyl group ensures planarity, enhancing conjugation between the nitro aromatic system and the diketone backbone. This conjugation likely influences electronic properties such as UV-Vis absorption and redox behavior, making the compound relevant for applications in materials science or as a photosensitizer .

Properties

CAS No.

828913-09-3

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

1-ethenoxy-3-[(4-nitrophenyl)diazenyl]pentane-2,4-dione

InChI

InChI=1S/C13H13N3O5/c1-3-21-8-12(18)13(9(2)17)15-14-10-4-6-11(7-5-10)16(19)20/h3-7,13H,1,8H2,2H3

InChI Key

SEYOVBLUGUREPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)COC=C)N=NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione typically involves multiple steps, starting with the preparation of the ethenyloxy and nitrophenyl diazenyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may be used in biochemical assays to investigate enzyme activities or cellular processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The ethenyloxy and nitrophenyl diazenyl groups play crucial roles in binding to these targets, leading to the modulation of specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pentane-2,4-dione derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

3-[1-(4-Methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione

  • Structure : A propargyl-silyl group and 4-methoxyphenyl substituent at position 3.
  • Synthesis : Prepared via a general procedure involving acetylacetone and a propargyl alcohol derivative, yielding 80% as a yellow oil .
  • Key Differences: The absence of a nitro group and diazenyl linker reduces conjugation compared to the target compound.

1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

  • Structure: A propenone bridge linking 4-nitrophenyl and 2,4-dihydroxyphenyl groups.
  • Synthesis: Derived from 2,4-dihydroxy acetophenone and 4-nitrobenzaldehyde via Claisen-Schmidt condensation .

3-((2-Oxo-2H-chromen-3-yl)methyl)pentane-2,4-dione (94b)

  • Structure : Chromen-2-one moiety linked via a methyl group to the diketone.
  • Synthesis : Alkylation of pentane-2,4-dione with a bromo-chromen derivative, yielding 58% after flash chromatography .
  • Key Differences : The chromen group introduces fluorescence properties, whereas the target compound’s diazenyl-nitro group may prioritize photochemical activity.

3-(1-(Benzofuran-2-yl)ethyl)pentane-2,4-dione (3)

  • Structure : Benzofuran-ethyl substituent at position 3.
  • Synthesis : BiCl3-catalyzed reaction under mild conditions, yielding diverse benzofuran derivatives without requiring inert atmospheres .
  • Key Differences : The benzofuran group contributes to aromaticity and stability, contrasting with the electron-deficient 4-nitrophenyl group in the target compound.

1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene

  • Structure : Styryl-linked 4-nitrophenyl group on a methoxybenzene backbone.
Physicochemical and Functional Comparisons
Compound Name Key Substituents Synthesis Yield Key Properties/Applications Reference
Target Compound Ethenyloxy, (E)-diazenyl-4-nitrophenyl N/A* High conjugation, potential photosensitizer -
3-[1-(4-Methoxyphenyl)-3-(trimethylsilyl)... Propargyl-silyl, 4-methoxyphenyl 80% Steric hindrance, moderate reactivity
1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)... Propenone, dihydroxyphenyl N/A Extended conjugation, phenolic chelation
3-((2-Oxo-2H-chromen-3-yl)methyl)... Chromen-methyl 58% Fluorescence, chromophore activity
3-(1-(Benzofuran-2-yl)ethyl)... Benzofuran-ethyl High (general) Aromatic stability, catalytic synthesis
1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]... Styryl-nitro N/A Electronic conjugation, model compound

*Note: Synthesis data for the target compound is unavailable in the provided evidence.

Reaction Conditions and Efficiency
  • Catalytic Methods : Compounds like 3-(1-(benzofuran-2-yl)ethyl)pentane-2,4-dione () highlight the efficiency of BiCl3 catalysis under ambient conditions, contrasting with traditional alkylation (e.g., , % yield) .
  • Steric and Electronic Effects : Trimethylsilyl groups () and chromen systems () introduce steric or electronic modifications absent in the target compound, which prioritizes planar conjugation via the diazenyl linker.

Biological Activity

1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione, a compound characterized by its unique diazenyl and dione functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects, particularly in cancer research.

The synthesis of 1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione typically involves multi-step organic reactions. The compound can be derived from precursor molecules through methods such as diazotization and subsequent coupling reactions. Its structure includes a diazenyl group that is known for its ability to form stable complexes with various biological targets.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of diazenyl compounds have shown promising results in inhibiting the growth of human glioblastoma (U-251), prostatic adenocarcinoma (PC-3), and breast cancer (MCF-7) cells. The cytotoxicity of 1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione is hypothesized to arise from its ability to induce apoptosis through DNA intercalation and reactive oxygen species (ROS) generation.

Table 1: Cytotoxicity of Related Diazenyl Compounds

Compound NameCell LineIC50 (µM)
1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dioneU-251TBD
3, X=ClK56211.72±0.9
5, X=ISKLU24.50±1.0

Note: TBD = To Be Determined based on ongoing studies.

The proposed mechanism of action for 1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione includes:

  • DNA Binding : The compound is believed to intercalate into the DNA helix, disrupting replication and transcription processes.
  • Induction of Apoptosis : By generating ROS, it triggers apoptotic pathways leading to cell death.
  • Inhibition of Cell Cycle Progression : Studies suggest that this compound may interfere with key regulatory proteins involved in the cell cycle.

Case Studies

A notable study investigated the effects of related diazenyl compounds on human cancer cell lines. The research highlighted significant differences in cytotoxicity based on structural variations within the diazenyl moiety. For example, compounds with electron-withdrawing groups exhibited enhanced activity against leukemia cell lines compared to their electron-donating counterparts.

Case Study Example

In a study published in ChemMedChem, derivatives similar to 1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione were tested against various cancer cell lines:

  • Findings : Compounds demonstrated IC50 values ranging from 11 µM to over 40 µM depending on the specific structure and substituents.
  • : These results indicate that structural modifications can significantly influence biological activity, suggesting a pathway for optimizing drug design.

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